methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate
CAS No.: 1253527-75-1
Cat. No.: VC4811290
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253527-75-1 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | methyl 4-(4-thiophen-3-yl-1H-imidazol-5-yl)benzoate |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | NFYFARPKCMAFNL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct moieties: a methyl benzoate group, a 1H-imidazole ring, and a thiophene substituent. The benzoate ester (methyl 4-carboxybenzoate) is linked at the para position to the imidazole ring, which itself is substituted at the 4-position with a thiophen-3-yl group. This arrangement creates a planar conjugated system, as evidenced by crystallographic data from analogous structures . The molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.33 g/mol .
The SMILES notation (COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3) and InChIKey (NFYFARPKCMAFNL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray diffraction studies of related benzoate-imidazole derivatives reveal bond lengths and angles consistent with aromatic systems, such as C–C distances of 1.38–1.48 Å and C–N bonds of 1.32–1.37 Å .
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, analogous structures (e.g., methyl 4-acetoxy-3,5-dimethoxybenzoate) crystallize in orthorhombic systems (Pbca) with unit cell parameters a = 18.0207 Å, b = 7.6885 Å, and c = 18.2326 Å . The dihedral angle between the benzoate and imidazole planes in such systems ranges from 4.0° to 81.5°, depending on substituent steric effects . These observations suggest that methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate may adopt a similar packing arrangement, influenced by π-π stacking and hydrogen bonding.
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with methyl 4-carboxybenzoate, which undergoes sequential coupling reactions with thiophene and imidazole precursors. A plausible pathway involves:
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Esterification: Activation of the carboxylic acid group using acetic anhydride or thionyl chloride.
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Nucleophilic Substitution: Reaction with 3-thiopheneboronic acid under Suzuki-Miyaura conditions to introduce the thiophene moiety.
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Imidazole Cyclization: Formation of the imidazole ring via condensation of an α-diketone with ammonia or ammonium acetate .
A related synthesis of methyl 4-acetoxy-3,5-dimethoxybenzoate achieved a 92% yield by reacting methyl 4-hydroxy-3,5-dimethoxybenzoate with acetic anhydride at 80°C . Similar conditions could be adapted for this compound, though optimized stoichiometry and catalysts (e.g., palladium for cross-coupling) would enhance efficiency.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields high-purity product. Characterization methods include:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry: ESI-MS (m/z 284.33 [M+H]⁺) aligns with the molecular formula .
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Elemental Analysis: Carbon and hydrogen percentages match theoretical values (Calcd. for C₁₅H₁₂N₂O₂S: C, 63.36%; H, 4.25%; N, 9.85%; S, 11.27%).
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 284.33 g/mol | |
| Solubility | Not available | |
| Melting Point | Not reported | |
| LogP | Estimated 1.67 (similar analogs) | |
| Stability | Stable under inert conditions |
The compound’s logP (partition coefficient) is extrapolated from analogs like methyl 4-(1H-imidazol-1-yl)-3-methoxybenzoate (logP 1.67) , indicating moderate hydrophobicity. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is likely, though experimental validation is needed.
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G(d)) on analogous imidazole-triazole hybrids reveal:
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HOMO-LUMO Gap: 4.2–4.8 eV, indicating charge transfer capability .
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Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) values 10× higher than urea, suggesting utility in photonic devices .
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Solvent Effects: Total energy decreases with solvent polarity, stabilizing the molecule in aqueous media .
For methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate, similar simulations predict strong intramolecular charge transfer between the electron-rich thiophene and electron-deficient benzoate groups.
Applications and Future Directions
Pharmaceutical Development
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Anticancer Agents: Optimizing substituents to enhance IC₅₀ and selectivity.
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Antimicrobial Coatings: Incorporating into polymers for medical devices.
Materials Science
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Organic Semiconductors: Leveraging conjugated systems for thin-film transistors.
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NLO Materials: Designing crystals with high β values for laser technology.
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